Cas no 18735-98-3 (5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one)

5,11-Dihydro-6H-indolo[3,2-C]quinolin-6-one is a heterocyclic organic compound featuring a fused indole-quinoline structure, which imparts unique electronic and steric properties. This scaffold is of significant interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting neurological and oncological pathways. Its rigid polycyclic framework enhances binding affinity and selectivity toward biological targets. The compound’s synthetic versatility allows for functionalization at multiple sites, enabling tailored modifications for specific applications. High purity and stability under standard conditions make it suitable for research in small-molecule therapeutics and materials science. Its structural complexity also offers opportunities for studying novel photophysical or catalytic properties.
5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one structure
18735-98-3 structure
Product Name:5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one
CAS No:18735-98-3
MF:C15H10N2O
MW:234.25270318985
MDL:MFCD00225019
CID:123163
Update Time:2025-06-08

5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one Chemical and Physical Properties

Names and Identifiers

    • 6H-Indolo[3,2-c]quinolin-6-one,5,11-dihydro-
    • 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one
    • 5,11-dihydroindolo[3,2-c]quinolin-6-one
    • 11H-Indolo<3,2-c>chinolin-6(5H)-on
    • 5,11-dihydro-indolo[3,2-c]quinolin-6-one
    • 5,6-dihydro-11H-indolo[3,2-c]quinolin-6(5H)-one
    • 5,7-dihydroindolo[3,2-c]quinolin-6-one
    • dihydroindolocquinolinone
    • 5H-Indolo[3,2-c]quinolin-6(11H)-one
    • 11H-Indolo[3,2-c]quinoline-6(5H)-one
    • 6,11-Dihydro-5H-indolo[3,2-c]quinoline-6-one
    • 5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one
    • MDL: MFCD00225019
    • Inchi: 1S/C15H10N2O/c18-15-13-9-5-1-3-7-11(9)16-14(13)10-6-2-4-8-12(10)17-15/h1-8,16H,(H,17,18)
    • InChI Key: KHHVLPFHXHKOEJ-UHFFFAOYSA-N
    • SMILES: O=C1C2C3C=CC=CC=3NC=2C2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 234.07900
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0

Experimental Properties

  • Melting Point: 379-381°
  • PSA: 48.65000
  • LogP: 3.16260

5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one Security Information

  • HazardClass:IRRITANT

5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
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D680335-50mg
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A189004973-5g
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abcr
AB257720-500 mg
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one; 95%
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€152.80 2022-06-11
abcr
AB257720-1 g
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abcr
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€486.90 2022-06-11

5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one Suppliers

Amadis Chemical Company Limited
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(CAS:18735-98-3)5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one
Order Number:A1138259
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:45
Price ($):1758.0
Email:sales@amadischem.com

Additional information on 5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one

Recent Advances in the Study of 5,11-Dihydro-6H-indolo[3,2-C]quinolin-6-one (CAS: 18735-98-3)

The compound 5,11-Dihydro-6H-indolo[3,2-C]quinolin-6-one (CAS: 18735-98-3) has garnered significant attention in recent years due to its potential applications in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its indoloquinoline scaffold, exhibits a range of biological activities that make it a promising candidate for drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential in various disease models.

One of the key areas of research has been the compound's interaction with DNA and proteins. Studies have demonstrated that 5,11-Dihydro-6H-indolo[3,2-C]quinolin-6-one can intercalate into DNA, thereby inhibiting the activity of topoisomerase enzymes. This property has been leveraged in the development of novel anticancer agents, with several derivatives showing potent cytotoxicity against a variety of cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives with enhanced selectivity for cancer cells over normal cells, highlighting the compound's potential as a targeted therapy.

In addition to its anticancer properties, 5,11-Dihydro-6H-indolo[3,2-C]quinolin-6-one has also been investigated for its antimicrobial activity. A 2023 study in the European Journal of Medicinal Chemistry revealed that certain derivatives of the compound exhibit strong inhibitory effects against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and interfere with essential metabolic pathways.

The synthetic routes to 5,11-Dihydro-6H-indolo[3,2-C]quinolin-6-one have also been a focus of recent research. Traditional methods often involve multi-step reactions with low yields, but advancements in catalytic chemistry have led to more efficient and scalable processes. A notable example is the use of palladium-catalyzed cross-coupling reactions, which have been employed to synthesize the compound with high purity and yield. These improvements are critical for the large-scale production of the compound and its derivatives for preclinical and clinical studies.

Despite these promising developments, challenges remain in the clinical translation of 5,11-Dihydro-6H-indolo[3,2-C]quinolin-6-one-based therapies. Issues such as poor solubility, limited bioavailability, and potential off-target effects need to be addressed through further structural optimization and formulation strategies. Ongoing research is exploring the use of nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, to enhance the compound's pharmacokinetic properties and reduce toxicity.

In conclusion, 5,11-Dihydro-6H-indolo[3,2-C]quinolin-6-one (CAS: 18735-98-3) represents a versatile scaffold with significant potential in drug discovery. Its diverse biological activities, coupled with recent advancements in synthetic chemistry and drug delivery, position it as a valuable candidate for the development of next-generation therapeutics. Future research should focus on addressing the current limitations and expanding the compound's applications to other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18735-98-3)5,11-Dihydro-6H-indolo3,2-Cquinolin-6-one
A1138259
Purity:99%
Quantity:1g
Price ($):1758.0
Email